

# Arimoclomol Clinical Trial Data: A Comparative Statistical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive statistical analysis of **Arimoclomol** clinical trial data for Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative treatments, supported by experimental data.

## **Arimoclomol: Mechanism of Action**

**Arimoclomol** is a co-inducer of the heat shock response (HSR), a cellular protective mechanism.[1] It amplifies the production of heat shock proteins (HSPs), particularly HSP70, which act as molecular chaperones.[2][3] These chaperones assist in the correct folding of misfolded proteins and can help clear protein aggregates, a pathological hallmark in many neurodegenerative diseases.[1][3] **Arimoclomol** is thought to prolong the activation of Heat Shock Factor 1 (HSF1), the primary regulator of stress-inducible HSPs. This mechanism is believed to improve lysosomal function and offer neuroprotective effects.





Click to download full resolution via product page

Caption: Proposed mechanism of action for **Arimoclomol**.

# Arimoclomol for Amyotrophic Lateral Sclerosis (ALS)

Clinical trials of **Arimoclomol** in the broader ALS population have not demonstrated efficacy. The phase 3 ORARIALS-01 trial failed to meet its primary and secondary endpoints.

## **Experimental Protocol: ORARIALS-01 (NCT03491462)**



- Objective: To evaluate the efficacy and safety of **Arimoclomol** in patients with ALS.
- Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.
- Participants: 245 adults with ALS who had their first symptom of weakness within 18 months
  of enrollment.
- Intervention: Participants were randomized (2:1) to receive either **Arimoclomol** (248 mg, three times daily, orally) or a matching placebo for up to 76 weeks.
- Primary Endpoint: The Combined Assessment of Function and Survival (CAFS).
- Secondary Endpoints: Included survival, change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, and slow vital capacity (SVC).

Clinical Trial Data: Arimoclomol in ALS

| Trial                    | Primary<br>Endpoint                                 | Result                      | Secondary<br>Endpoints               | Result                                                       |
|--------------------------|-----------------------------------------------------|-----------------------------|--------------------------------------|--------------------------------------------------------------|
| ORARIALS-01<br>(Phase 3) | Combined Assessment of Function and Survival (CAFS) | Not Met                     | Survival,<br>ALSFRS-R<br>change, SVC | Not Met                                                      |
| Phase 2/3<br>(SOD1-ALS)  | Safety and<br>Tolerability                          | Safe and well-<br>tolerated | Survival,<br>ALSFRS-R,<br>FEV6, CAFS | Favorable<br>trends, but not<br>statistically<br>significant |

An earlier phase 2/3 trial focused on a subpopulation of ALS patients with superoxide dismutase 1 (SOD1) mutations did show some trends favoring **Arimoclomol**, but these were not statistically significant. For instance, after adjusting for certain variables, the hazard ratio for survival was 0.77 (95% CI, 0.32–1.80).

### **Comparison with Standard of Care for ALS**



| Treatment            | Mechanism of Action                                                  | Key Efficacy Results                                            |
|----------------------|----------------------------------------------------------------------|-----------------------------------------------------------------|
| Riluzole (Rilutek)   | Reduces motor neuron damage by decreasing glutamate levels.          | Prolongs survival by approximately three to six months.         |
| Edaravone (Radicava) | Reduces oxidative stress, a factor in nerve cell death.              | Shown to slow the functional decline in some patients with ALS. |
| Tofersen (Qalsody)   | RNA-based therapy that reduces the production of toxic SOD1 protein. | Approved for ALS associated with a mutation in the SOD1 gene.   |

# Arimoclomol for Niemann-Pick Disease Type C (NPC)

In contrast to ALS, clinical trials of **Arimoclomol** for NPC have yielded positive results, leading to its approval in the United States under the brand name Miplyffa, for use in combination with miglustat.

# **Experimental Protocol: NPC-002 (NCT02612129)**

- Objective: To assess the efficacy and safety of **Arimoclomol** in patients with NPC.
- Design: A randomized, double-blind, placebo-controlled Phase 2/3 trial, followed by a 48-month open-label extension (OLE).
- Participants: 50 patients aged 2 to 19 years with a confirmed diagnosis of NPC.
- Intervention: Patients were randomized (2:1) to receive weight-adjusted oral Arimoclomol or placebo three times daily for 12 months. Many patients continued their existing therapy, including miglustat. In the OLE, all patients received Arimoclomol.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 5domain NPC Clinical Severity Scale (5D-NPCCSS). A post-hoc analysis was also conducted using a rescored 4-domain NPCCSS (R4DNPCCSS).





Click to download full resolution via product page

Caption: Generalized clinical trial workflow.





### **Clinical Trial Data: Arimoclomol in NPC**

The NPC-002 trial demonstrated that **Arimoclomol** significantly slowed the progression of the disease compared to placebo.

| Endpoint<br>(Change from<br>Baseline at 12<br>Months) | Arimoclomol<br>(N=34) | Placebo (N=16) | Treatment<br>Effect | p-value |
|-------------------------------------------------------|-----------------------|----------------|---------------------|---------|
| R4DNPCCSS<br>Score (Mean,<br>SE)                      | 0.35 (0.40)           | 2.05 (0.54)    | -1.70               | 0.0155  |

Higher NPCCSS scores indicate greater disease severity.

In a subgroup of patients also taking miglustat, the treatment effect of **Arimoclomol** was even more pronounced, with a mean change in the R4DNPCCSS score of -0.23 for the **Arimoclomol** group versus 1.92 for the placebo group (treatment effect: -2.21, p=0.0077). Long-term data from the open-label extension study provided evidence of a sustained reduction in disease progression for at least 5 years.

**Comparison with Other Treatments for NPC** 

| Treatment                                 | Mechanism of Action                                                                                           | Key Efficacy Notes                                                                  |  |
|-------------------------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|--|
| Miglustat                                 | An inhibitor of glucosylceramide synthase, which reduces the accumulation of certain lipids in the brain.     | Approved in many countries to slow the progression of neurological symptoms in NPC. |  |
| 2-hydroxypropyl-β-cyclodextrin<br>(HPβCD) | A lipid chelator being investigated for its ability to form complexes with cholesterol and aid its transport. | Considered an alternative treatment option, though still largely experimental.      |  |



In summary, while **Arimoclomol** did not prove effective for the broad ALS population, its mechanism of action has shown significant, clinically meaningful, and sustained benefits in slowing disease progression for patients with Niemann-Pick disease type C, leading to its regulatory approval for this rare condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Arimoclomol used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Arimoclomol Clinical Trial Data: A Comparative Statistical Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213184#statistical-analysis-of-arimoclomol-clinical-trial-data-for-researchers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com